Diethyl (cyanomethyl)phosphonate

Heterocyclic Chemistry Wittig Reaction Olefination

Diethyl (cyanomethyl)phosphonate (CAS 2537-48-6), also known as diethyl cyanomethylphosphonate or cyanomethylphosphonic acid diethyl ester, is an organophosphorus compound with the molecular formula C6H12NO3P and a molecular weight of 177.14. It is a colorless to pale yellow liquid with a density of 1.095 g/mL at 25 °C, a boiling point of 101-102 °C (0.4 mmHg), and a refractive index (n20/D) of 1.434.

Molecular Formula C6H12NO3P
Molecular Weight 177.14 g/mol
CAS No. 2537-48-6
Cat. No. B131007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (cyanomethyl)phosphonate
CAS2537-48-6
SynonymsP-(Cyanomethyl)phosphonic Acid Diethyl Ester;  (Cyanomethyl)diethoxyphosphine Oxide;  (Diethoxyphosphinyl)acetonitrile;  Diethyl Cyanomethanephosphonate;  O,O-Diethyl (Cyanomethyl)phosphonate;  NSC 407826; 
Molecular FormulaC6H12NO3P
Molecular Weight177.14 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC#N)OCC
InChIInChI=1S/C6H12NO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-4,6H2,1-2H3
InChIKeyKWMBADTWRIGGGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Diethyl (cyanomethyl)phosphonate (CAS 2537-48-6): Product Overview and Baseline Specifications


Diethyl (cyanomethyl)phosphonate (CAS 2537-48-6), also known as diethyl cyanomethylphosphonate or cyanomethylphosphonic acid diethyl ester, is an organophosphorus compound with the molecular formula C6H12NO3P and a molecular weight of 177.14 [1]. It is a colorless to pale yellow liquid with a density of 1.095 g/mL at 25 °C, a boiling point of 101-102 °C (0.4 mmHg), and a refractive index (n20/D) of 1.434 [2]. This compound is a key reagent in organic synthesis, predominantly utilized as a modified Wittig reagent in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective preparation of α,β-unsaturated nitriles from aldehydes and ketones .

Why Diethyl (cyanomethyl)phosphonate (CAS 2537-48-6) Cannot Be Substituted by Generic HWE Reagents


Diethyl (cyanomethyl)phosphonate possesses a unique cyano (-CN) functionality that fundamentally alters its reactivity and selectivity compared to other phosphonate reagents. While many stabilized phosphonate carbanions are used in Horner-Wadsworth-Emmons (HWE) olefinations, the specific combination of the cyanomethyl group with the diethyl phosphonate ester confers distinct properties that are not replicated by common alternatives like triethyl phosphonoacetate or dimethyl cyanomethylphosphonate. As demonstrated in head-to-head studies, this compound exhibits exclusive exocyclic olefin formation [1] and pronounced stereoselectivity for the E-isomer [2], outcomes that are not universally achieved with other HWE reagents. Furthermore, its unique residual biological activity and potential for alternative reaction pathways [3] underscore the fact that in-class substitution can lead to significantly different experimental outcomes or failed synthetic routes. This guide provides the quantitative evidence required for informed procurement decisions.

Quantitative Evidence for Diethyl (cyanomethyl)phosphonate (CAS 2537-48-6) Differentiation: A Procurement Guide


Exclusive Exocyclic Olefin Formation with Diethyl (cyanomethyl)phosphonate in 4-Piperidone Wittig Reactions

In a direct head-to-head comparison, the reaction of 1-methyl-4-piperidone with diethyl cyanomethylphosphonate yielded exclusively the exocyclic olefin, whereas the analogous reaction with triethyl phosphonoacetate produced a mixture of both endocyclic and exocyclic olefins [1]. This demonstrates a significant difference in reaction chemoselectivity, where diethyl cyanomethylphosphonate provides a single product isomer, simplifying purification and improving yield consistency for targeted exocyclic olefin synthesis.

Heterocyclic Chemistry Wittig Reaction Olefination

Enhanced Residual Sterilizing Activity of Diethyl (cyanomethyl)phosphonate Compared to Triethyl Phosphate

In a comparative study of antifertility agents on Tetranychus urticae (two-spotted spider mite), diethyl cyanomethylphosphonate exhibited significantly greater and more permanent residual sterilizing properties than triethyl phosphate [1]. The study concluded that the compound's activity was more persistent, suggesting a potential advantage in population suppression applications.

Agrochemical Pesticide Development Biological Activity

Predominant E-Selectivity in Horner-Wadsworth-Emmons Reactions with Chlorophyll Derivatives

A study on the synthesis of cyanochlorophyll a derivatives demonstrated that diethyl cyanomethylphosphonate undergoes a stereoselective Horner-Wadsworth-Emmons reaction with reactive carbonyl-substituted chlorophyll derivatives, producing a series of cyanomethylene-substituted chlorins with predominantly E geometry [1]. This high stereoselectivity is a direct consequence of the reagent's structure and is not a universal feature of all HWE phosphonates.

Stereoselective Synthesis Photodynamic Therapy Chlorin Chemistry

Alternative Chemoselective Pathway: ZnCl2-Mediated Knoevenagel Condensation

In the presence of ZnCl2, diethyl cyanomethylphosphonate undergoes a highly chemo- and stereoselective Knoevenagel condensation with carbonyl compounds to yield diethyl (E)-2-(alkylidene)-2-phosphonoacetonitriles in good to excellent yields, rather than the expected HWE olefination products [1]. This alternative reactivity pathway, confirmed by X-ray diffraction and DFT calculations, is specific to this phosphonate and demonstrates its unique versatility under different catalytic conditions.

Organophosphorus Chemistry Vinylphosphonate Synthesis Chemoselectivity

High Commercial Purity (>99% GC) for Reproducible Synthesis

Commercial suppliers offer diethyl cyanomethylphosphonate with a minimum purity specification of >99% (GC) . This high level of purity is a critical quality attribute that directly impacts the reproducibility of sensitive chemical reactions. Lower purity grades (e.g., 96%) from alternative sources may contain impurities that can act as catalyst poisons or lead to side reactions, particularly in multi-step syntheses where accumulation of byproducts is problematic.

Quality Control Procurement Reproducibility

Versatile Synthetic Intermediate for Biologically Active Heterocycles and Nitriles

Diethyl cyanomethylphosphonate is a key reagent for the synthesis of α,β-unsaturated nitriles via the HWE reaction, which serve as versatile building blocks for a wide array of heterocyclic compounds and their amide derivatives . While other phosphonates can also generate α,β-unsaturated esters or ketones, the nitrile product obtained with this reagent provides a unique handle for further transformations (e.g., reduction to amines, hydrolysis to amides/carboxylic acids, or cycloadditions) that are not directly accessible from other HWE products. For instance, it is used in the synthesis of 2-aminoquinolines, which have potential in treating depression and anxiety disorders .

Medicinal Chemistry Heterocycle Synthesis Nitrile Synthesis

High-Value Application Scenarios for Diethyl (cyanomethyl)phosphonate (CAS 2537-48-6)


Synthesis of Stereochemically Pure (E)-Cyanomethylene-Substituted Chlorins for Photodynamic Therapy

This compound is the reagent of choice for synthesizing (E)-cyanomethylene-substituted chlorins, which are advanced photosensitizers for photodynamic therapy. Its high stereoselectivity, as demonstrated in the reaction with chlorophyll derivatives, ensures the predominant formation of the desired E-isomer [1]. This stereocontrol is critical for optimizing the photophysical properties and cellular uptake of the final therapeutic agent.

Development of Long-Lasting Agrochemicals with Enhanced Residual Activity

Diethyl (cyanomethyl)phosphonate exhibits superior residual sterilizing activity compared to triethyl phosphate in mite models [1]. This property makes it a promising starting point or building block for developing novel, long-lasting pesticides or chemosterilants that require fewer applications and provide more durable pest control.

Precise Synthesis of Exocyclic Olefins in Heterocyclic Scaffolds

For chemists constructing heterocyclic frameworks, this compound offers exclusive exocyclic olefin selectivity in Wittig-type reactions with 4-piperidones, in contrast to triethyl phosphonoacetate which yields mixed isomers [1]. This precision is invaluable for synthesizing pharmaceutical intermediates where a single, specific isomer is required to avoid complex separations and ensure biological activity.

Chemoselective Access to Vinylphosphonates for Materials and Catalysis

Under ZnCl2 catalysis, this reagent provides a chemoselective route to (E)-vinylphosphonates via Knoevenagel condensation, bypassing the standard HWE pathway [1]. This unique reactivity profile enables the preparation of a distinct class of organophosphorus compounds with applications in flame retardant materials, metal-organic frameworks, and catalysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethyl (cyanomethyl)phosphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.